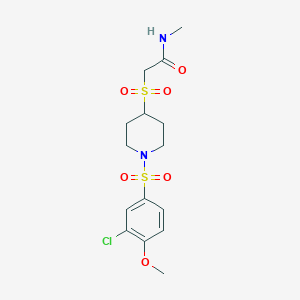
2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H21ClN2O6S2 and its molecular weight is 424.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide represents a novel class of sulfonamide derivatives that exhibit significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₆H₁₈ClN₃O₄S₂
- Molecular Weight : 433.9 g/mol
- CAS Number : 2034620-01-2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Sulfonyl Chloride : The precursor, 3-chloro-4-methoxybenzenesulfonic acid, is reacted with thionyl chloride to produce the sulfonyl chloride.
- Nucleophilic Substitution : This intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.
- Final Modification : The N-methylacetamide group is introduced through acylation reactions, yielding the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, while the piperidine ring may enhance binding affinity to biological targets.
Antimicrobial Properties
Recent studies have shown that derivatives containing the piperidine and sulfonamide functionalities possess significant antimicrobial activity. For instance:
- Antifungal Activity : Compounds similar to this sulfonamide derivative have demonstrated effectiveness against Candida auris, with Minimum Inhibitory Concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
Antitumor Activity
Research indicates that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle in the S-phase, suggesting potential antitumor properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases, including Alzheimer's and bacterial infections .
Case Studies
- Study on Antifungal Efficacy :
- Antitumor Mechanisms :
Comparative Analysis
| Property | This compound | Related Piperidine Derivatives |
|---|---|---|
| Molecular Weight | 433.9 g/mol | Varies |
| Antimicrobial Activity | Effective against C. auris (MIC: 0.24 - 0.97 μg/mL) | Similar efficacy reported |
| Antitumor Activity | Induces apoptosis and cell cycle arrest | Confirmed in multiple studies |
| Enzyme Inhibition | AChE and urease inhibitors | Common among piperidine derivatives |
Eigenschaften
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O6S2/c1-17-15(19)10-25(20,21)11-5-7-18(8-6-11)26(22,23)12-3-4-14(24-2)13(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOEQVCKUVHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













